7-Amino-5-fluoroindolin-2-one chemical structure and properties
7-Amino-5-fluoroindolin-2-one chemical structure and properties
An In-Depth Technical Guide to 7-Amino-5-fluoroindolin-2-one: A Core Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Amino-5-fluoroindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic methodologies, and its critical role as a molecular scaffold, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research and development endeavors.
Introduction: The Strategic Importance of the Indolinone Core
The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3]
7-Amino-5-fluoroindolin-2-one emerges as a particularly valuable derivative. The strategic placement of the fluorine atom and the amino group provides medicinal chemists with powerful tools to fine-tune the pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability, modulate basicity (pKa) of the nearby amino group, and improve binding affinity through specific, favorable interactions within the target protein.[4][5] The amino group serves as a crucial synthetic handle, allowing for the covalent attachment of various side chains to optimize potency, selectivity, and pharmacokinetic profiles.[6] Consequently, this molecule is not just an intermediate but a cornerstone in the rational design of next-generation therapeutics.
Molecular Structure and Identification
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity.
Chemical Structure
The molecule consists of a bicyclic indolinone core, with a fluorine atom substituted at position 5 and an amino group at position 7 of the aromatic ring.
Caption: Conceptual workflow for the synthesis of 7-Amino-5-fluoroindolin-2-one.
Exemplary Experimental Protocol
This protocol is representative and should be adapted and optimized based on laboratory conditions and scale.
Step 1: N-Acetylation of a Precursor (Illustrative)
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To a stirred solution of a suitable starting material like 2,4-difluoro-6-nitroaniline in an appropriate aprotic solvent (e.g., Dichloromethane), add a base such as triethylamine.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.
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Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.
Causality: The acylation step introduces the two-carbon unit required for the formation of the five-membered lactam ring. Chloroacetyl chloride is a highly reactive and efficient reagent for this transformation.
Step 2: Reductive Cyclization
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Dissolve the intermediate from Step 1 in a solvent mixture, such as acetic acid or ethanol/water.
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Add a reducing agent. A common and effective choice is iron powder in the presence of an acid (like acetic acid or ammonium chloride). This simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization.
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Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring by TLC.
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After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Causality: The iron/acetic acid system is a classic and cost-effective method for nitro group reduction. The in situ formation of the aniline initiates a nucleophilic attack on the alkyl halide, displacing the chlorine and forming the indolinone ring in one pot.
Step 3: Purification
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The crude product is purified by silica gel column chromatography, using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure 7-Amino-5-fluoroindolin-2-one.
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Alternatively, recrystallization from a suitable solvent system can be employed to achieve high purity.
Self-Validation: The integrity of the final product must be confirmed through rigorous analytical characterization, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to verify its structure and assess its purity.
Applications in Kinase Inhibitor Design
The true value of 7-Amino-5-fluoroindolin-2-one lies in its application as a scaffold for potent and selective kinase inhibitors.
Mechanism of Action
The indolin-2-one core acts as an ATP-competitive inhibitor. The lactam NH and carbonyl oxygen form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a highly conserved sequence of amino acids that anchors the adenine ring of ATP. This interaction is fundamental to the inhibitory activity of many drugs, including Sunitinib, which is based on a related oxindole core. [1]
Caption: General binding mode of an indolinone inhibitor in a kinase ATP pocket.
Role of the Substituents
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C5-Fluorine: The fluorine atom often occupies a region of the binding pocket where it can form favorable interactions, such as with backbone amides, displacing water molecules and increasing binding affinity. Its electron-withdrawing nature also helps to correctly polarize the lactam group for optimal hinge binding. [7]* C7-Amino Group: This group is the primary "exit vector." Synthetic modifications at this position allow the molecule to extend out of the core ATP-binding site and into less conserved regions of the protein. This is the key strategy for achieving selectivity for a specific kinase over the hundreds of other kinases in the human kinome. Furthermore, attaching polar or ionizable groups at this position is a common tactic to improve aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
7-Amino-5-fluoroindolin-2-one is a high-value, strategically functionalized building block for modern drug discovery. Its inherent ability to target the conserved ATP-binding site of kinases, combined with the synthetically accessible amino group and the pharmacologically beneficial fluorine atom, makes it a powerful scaffold. For researchers and scientists in oncology, immunology, and other fields where kinase signaling is paramount, a thorough understanding of this molecule's properties and potential is essential for the design and synthesis of novel, effective, and selective therapeutic agents.
References
-
7-Amino-5-fluoroindolin-2-one | C8H7FN2O | CID 59250054. PubChem, National Center for Biotechnology Information. [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. [Link]
-
7-Fluoroindolin-2-one. MySkinRecipes. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed, National Center for Biotechnology Information. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ACS Omega. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
-
5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. PubChem, National Center for Biotechnology Information. [Link]
-
5-Fluoroisatin | C8H4FNO2 | CID 236566. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed, National Center for Biotechnology Information. [Link]
-
Pyrrole-indolinone SU11652 targets the nucleoside diphosphate kinase from Leishmania parasites. PubMed, National Center for Biotechnology Information. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central, National Center for Biotechnology Information. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato, Università di Pisa. [Link]
-
19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. The Royal Society of Chemistry. [Link]
-
Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]
-
Novel and selective spiroindoline-based inhibitors of Sky kinase. PubMed, National Center for Biotechnology Information. [Link]
-
7-amino-2-methylt[8][9]riazolo[1,5-c]pyrimidin-5(6H)-one. ChemSynthesis. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central, National Center for Biotechnology Information. [Link]
-
Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. MDPI. [Link]
-
7-AMINO-1-CYCLOPROPYL-6-FLUORO-8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC-ACID. SpectraBase. [Link]
-
5-Fluoroindole | C8H6FN | CID 67861. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Amino-5-fluoroindolin-2-one | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Fluoroindolin-2-one [myskinrecipes.com]
